molecular formula C9H11BO2 B3188118 (2,3-dihydro-1H-inden-5-yl)boronic acid CAS No. 196861-31-1

(2,3-dihydro-1H-inden-5-yl)boronic acid

Cat. No.: B3188118
CAS No.: 196861-31-1
M. Wt: 162 g/mol
InChI Key: QWMCFBNRPCHLHT-UHFFFAOYSA-N
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Description

Significance of Organoboron Compounds as Strategic Building Blocks in Organic Synthesis

Organoboron compounds have become indispensable tools in the field of organic synthesis due to their remarkable versatility and reactivity. numberanalytics.comnumberanalytics.com These compounds, characterized by a carbon-boron bond, serve as crucial intermediates for creating complex molecular architectures. fiveable.me A significant advantage of organoboron reagents is their stability and lower toxicity compared to many other organometallic compounds, which makes them safer and easier to handle in a laboratory setting. fiveable.me

Their primary role is in the formation of new carbon-carbon bonds, a fundamental process in constructing the skeletons of organic molecules. fiveable.me This is most prominently demonstrated in palladium-catalyzed cross-coupling reactions. numberanalytics.comfiveable.me The unique properties of the boron atom allow it to form stable yet reactive compounds with a wide array of organic groups, enabling a broad scope of chemical transformations. numberanalytics.com The utility of organoboron chemistry extends from simple functional group modifications to the synthesis of intricate molecules, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnih.gov

Overview of Indane-Based Chemical Scaffolds in Advanced Synthetic Methodologies

The indane nucleus, a structural motif composed of a fused benzene (B151609) and cyclopentane (B165970) ring, is a significant carbocycle in organic chemistry. nih.gov Indane and its derivatives are found in numerous natural products with biological relevance and have demonstrated important pharmacological activities. nih.gov This has made the indane scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. tudublin.ieresearchgate.net

In synthetic methodologies, the indane scaffold serves as a rigid and well-defined core upon which further chemical complexity can be built. nih.govtudublin.ie Its presence in a molecule can influence stereochemistry and conformational rigidity, which are critical factors for biological activity. Researchers have developed numerous innovative synthetic approaches to access indane derivatives, highlighting their importance in the development of novel bioactive molecules with potential applications in treating cancer and inflammatory diseases. nih.govtudublin.ie The versatility of the indane framework makes it a valuable building block for designing and synthesizing new therapeutic agents. tudublin.ienih.gov

Role of Boronic Acids as Versatile Intermediates in Cross-Coupling Chemistry

Boronic acids are a specific class of organoboron compounds that play a pivotal role as versatile intermediates, especially in transition-metal-catalyzed cross-coupling reactions. nih.govhope.edu Their most notable application is in the Suzuki-Miyaura cross-coupling reaction, one of the most widely practiced methods for forming C(sp²)-C(sp²) bonds. nih.govnih.govacs.org This reaction involves the coupling of an organoboron compound, typically a boronic acid, with an organic halide or pseudohalide in the presence of a palladium catalyst and a base. numberanalytics.comnih.gov

The success of boronic acids in this chemistry stems from several key attributes. They are generally stable, often crystalline solids that are tolerant of air and moisture, making them easy to store and handle. fiveable.menih.gov Furthermore, they are environmentally benign, and a vast array of boronic acids are commercially available, which facilitates their widespread use. nih.govacs.org In the catalytic cycle of the Suzuki-Miyaura reaction, the boronic acid undergoes transmetalation with the palladium center, transferring its organic group to the metal, which is a key step in the formation of the new carbon-carbon bond. nih.gov The reliability and broad functional group tolerance of this process have established boronic acids as essential reagents in academic research and the industrial synthesis of pharmaceuticals and complex organic materials. nih.govmdpi.com

Properties

IUPAC Name

2,3-dihydro-1H-inden-5-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO2/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h4-6,11-12H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMCFBNRPCHLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(CCC2)C=C1)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196861-31-1
Record name (2,3-dihydro-1H-inden-5-yl)boronic acid
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Synthetic Methodologies for 2,3 Dihydro 1h Inden 5 Yl Boronic Acid

Precursor Synthesis and Functionalization for Indane-Boronic Acid Formation

The foundational step in the most common synthetic routes is the preparation of a suitable indane precursor that can be readily converted to the target boronic acid.

To facilitate the introduction of the boronic acid group, a halogen atom is typically installed on the 5-position of the 2,3-dihydro-1H-indene (indane) ring. This is accomplished through electrophilic aromatic substitution. Bromination is a common choice, yielding 5-bromo-2,3-dihydro-1H-indene. This halogenated indane serves as a key precursor for subsequent organometallic reactions. The presence of the bromine atom provides a reactive site for metal-halogen exchange or the formation of an organometallic reagent.

With a halogenated precursor in hand, the boronic acid group is introduced by converting the carbon-halogen bond into a carbon-boron bond. This transformation is classically achieved via highly reactive organometallic intermediates. nih.gov

A widely used and robust method involves the preparation of an organometallic reagent from the halogenated indane. nih.gov

Arylmagnesium (Grignard) Reagents : 5-Bromo-2,3-dihydro-1H-indene can be reacted with magnesium metal (Mg) in an ethereal solvent like tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent, (2,3-dihydro-1H-inden-5-yl)magnesium bromide. google.com This arylmagnesium species is then treated with a trialkyl borate (B1201080), such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(O-i-Pr)₃), which acts as a boron electrophile. The reaction mixture is subsequently hydrolyzed under acidic conditions (e.g., with aqueous HCl) to yield (2,3-dihydro-1H-inden-5-yl)boronic acid. researchgate.net While direct reaction of Grignard reagents with trialkylborates can sometimes lead to multiple additions, careful control of reaction conditions can provide the desired boronic acid. google.com

Aryllithium Reagents : Alternatively, an aryllithium reagent can be generated. This is typically done through a lithium-halogen exchange reaction, for instance, by treating 5-bromo-2,3-dihydro-1H-indene with an alkyllithium reagent like n-butyllithium (n-BuLi), usually at low temperatures (−78 °C) to form the highly reactive (2,3-dihydro-1H-inden-5-yl)lithium. nih.govresearchgate.net Similar to the Grignard route, this intermediate is then quenched with a trialkyl borate and subjected to acidic workup to afford the final product. researchgate.netresearchgate.net

Metal-halogen exchange is a powerful technique for generating organometallic intermediates without the need to first isolate them. nih.gov This method is particularly useful when the functional groups present in the molecule are incompatible with the conditions for classical Grignard reagent formation.

The process involves the reaction of a halo-indane, such as 5-bromo-2,3-dihydro-1H-indene, with an organometallic reagent. nih.gov For example, using n-butyllithium (n-BuLi) results in a rapid bromine-lithium exchange, especially at low temperatures, to generate the aryllithium species in situ. nih.govrsc.org Another approach utilizes isopropylmagnesium chloride (i-PrMgCl), sometimes in combination with n-BuLi, to perform a bromine-magnesium exchange under non-cryogenic conditions. nih.govnih.govresearchgate.net This magnesium intermediate can then be trapped by a boron electrophile like triisopropyl borate, followed by hydrolysis, to form the boronic acid. researchgate.net This strategy often offers high selectivity and functional group tolerance. nih.govresearchgate.net

Table 1: Organometallic Routes to this compound

MethodPrecursorKey ReagentsIntermediateReference
Grignard Reaction5-Bromo-2,3-dihydro-1H-indene1. Mg, THF 2. B(O-i-Pr)₃ 3. Aqueous Acid(2,3-dihydro-1H-inden-5-yl)magnesium bromide google.com
Lithium-Halogen Exchange5-Bromo-2,3-dihydro-1H-indene1. n-BuLi, THF, -78°C 2. B(OMe)₃ 3. Aqueous Acid(2,3-dihydro-1H-inden-5-yl)lithium nih.govresearchgate.net
Magnesium-Halogen Exchange5-Bromo-2,3-dihydro-1H-indene1. i-PrMgCl, THF 2. B(O-i-Pr)₃ 3. Aqueous Acid(2,3-dihydro-1H-inden-5-yl)magnesium chloride researchgate.netnih.gov

A more modern and atom-economical strategy bypasses the need for a halogenated precursor by directly functionalizing an aromatic C-H bond. rsc.orgrsc.org This is typically achieved using transition metal catalysis, most commonly with iridium-based catalysts. mdpi.com

In this approach, 2,3-dihydro-1H-indene is reacted with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of an iridium catalyst (e.g., [Ir(OMe)(COD)]₂) and a ligand, often a bipyridine derivative. mdpi.com The regioselectivity of these reactions is typically governed by steric factors, favoring borylation at the least hindered position. rsc.orgrsc.org For the indane system, this would lead to a mixture of isomers, but under specific directed conditions, selectivity can be enhanced. While powerful, achieving high regioselectivity for the 5-position without a directing group can be a challenge. mdpi.com

Introduction of the Boronic Acid Moiety via Organometallic Intermediates

Conversion to and from Boronate Esters (e.g., Pinacol (B44631) Esters)

Boronic acids are known for their propensity to dehydrate and form cyclic anhydrides (boroxines) and can be challenging to purify due to their polarity. researchgate.net To circumvent these issues, they are often converted into more stable and easily handled boronate esters. The pinacol ester, 2-(2,3-dihydro-1H-inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is the most common derivative.

Synthesis of the pinacol ester can be achieved through several routes:

From the Grignard Reagent : The (2,3-dihydro-1H-inden-5-yl)magnesium bromide intermediate can be reacted directly with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B138367) (pinacolborane, HBpin) to afford the pinacol boronate ester in high yield. escholarship.org This method is efficient and proceeds under mild, ambient temperature conditions. escholarship.orggoogle.com

From the Boronic Acid : this compound can be esterified by heating with pinacol, often with the removal of water, to form the corresponding pinacol ester.

The pinacol group serves as a protecting group for the boronic acid. The free boronic acid can be readily regenerated when needed by hydrolyzing the ester. google.com This deprotection is typically accomplished by treating the pinacol ester with an aqueous acid or base. researchgate.net The stability of boronate esters to hydrolysis can vary, but the interconversion allows for the benefits of a stable, easily purified intermediate while retaining access to the reactive boronic acid. researchgate.netvt.edu

Table 2: Synthesis and Deprotection of Pinacol Boronate Ester

ProcessStarting MaterialKey ReagentsProductReference
Ester Synthesis(2,3-dihydro-1H-inden-5-yl)magnesium bromidePinacolborane (HBpin)2-(2,3-dihydro-1H-inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane escholarship.org
Ester SynthesisThis compoundPinacol2-(2,3-dihydro-1H-inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane researchgate.net
Ester Hydrolysis (Deprotection)2-(2,3-dihydro-1H-inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneAqueous Acid (e.g., HCl) or Base (e.g., NaOH)This compound google.comvt.edu

Synthesis of this compound Pinacol Ester

The pinacol ester of this compound, formally named 2-(2,3-dihydro-1H-inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, serves as a common, stable, and isolable precursor. researchgate.net Its synthesis is most frequently achieved through the palladium-catalyzed Miyaura borylation reaction.

This reaction typically starts from 5-bromoindane, which provides the necessary regiochemical control for substitution at the 5-position of the indane scaffold. The aryl bromide is reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base. researchgate.net

Reaction Scheme:

5-bromoindane + Bis(pinacolato)diboron --(Pd catalyst, Base)--> this compound pinacol ester

Several catalytic systems can be employed for this transformation. A common and effective combination includes a palladium source like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and a base such as potassium acetate (B1210297) (AcOK) in an aprotic solvent like 1,4-dioxane (B91453). researchgate.net The reaction mixture is typically heated to ensure completion.

Alternative methods for generating arylboronates include the reaction of organometallic intermediates, such as Grignard or organolithium reagents derived from 5-haloindane, with an electrophilic boron source like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (pinacolborane, HBpin). organic-chemistry.orgescholarship.org

Table 1: Representative Conditions for Miyaura Borylation to Synthesize Aryl Pinacol Boronates

Parameter Condition Set 1 Condition Set 2
Aryl Halide Aryl BromideAryl Chloride
Boron Source Bis(pinacolato)diboron (B₂pin₂)Bis(pinacolato)diboron (B₂pin₂)
Catalyst Pd(dppf)Cl₂Pd(PtBu₃)₂
Base Potassium Acetate (AcOK)Cesium Fluoride (B91410) (CsF)
Solvent 1,4-DioxaneDioxane/Toluene/Water
Temperature 80-100 °C85 °C
Reference researchgate.net northwestern.edu

Hydrolysis and Transesterification Reactions

Once the stable pinacol ester is obtained, it must be converted to the target boronic acid. This deprotection is a critical step and can be accomplished through several methods, primarily hydrolysis or transesterification.

Hydrolysis: Direct hydrolysis of the pinacol ester can be challenging due to its stability. researchgate.net However, it can be achieved under acidic conditions, for instance, by treatment with a strong acid like hydrochloric acid (HCl) in a biphasic system. nih.gov Oxidative cleavage using reagents like sodium periodate (B1199274) (NaIO₄) in a solvent mixture such as THF/water also effectively converts the ester to the boronic acid. organic-chemistry.org

Transesterification: Transesterification is often a milder and more efficient method for deprotecting pinacol esters. researchgate.netresearchgate.net This strategy involves reacting the pinacol ester with another diol or a related molecule to form a different boron adduct that is more easily hydrolyzed.

With Diethanolamine (B148213): A widely used method involves transesterification with diethanolamine (DEA). nih.govgoogle.com This reaction forms a crystalline diethanolamine boronate adduct, which precipitates from the organic solvent, driving the reaction to completion. The resulting adduct is then easily hydrolyzed under mild acidic conditions to yield the free boronic acid. nih.gov

With Other Boronic Acids: Another approach uses an excess of a sacrificial boronic acid, such as polystyrene-boronic acid or methylboronic acid. researchgate.netresearchgate.net The equilibrium is shifted towards the formation of the desired free boronic acid, while the sacrificial boronic acid is converted to its pinacol ester. The use of polymer-supported polystyrene-boronic acid simplifies purification, as the resin can be removed by simple filtration. researchgate.net

Table 2: Comparison of Deprotection Methods for Boronate Pinacol Esters

Method Reagents Key Features Reference
Acidic Hydrolysis Aqueous HClSimple reagents, but can require harsh conditions. nih.gov
Oxidative Cleavage NaIO₄, THF/H₂OOne-pot procedure following borylation; good functional group tolerance. organic-chemistry.org
Transesterification/ Hydrolysis Diethanolamine, then H₃O⁺Forms a stable, crystalline intermediate; mild hydrolysis conditions. nih.govgoogle.com
Transesterification Polystyrene-boronic acidHeterogeneous reagent simplifies purification via filtration. researchgate.net
Transesterification Methylboronic acid, TFALeverages the volatility of methylboronic acid byproducts for easy removal. researchgate.netacs.org

Advanced Synthetic Strategies and Optimization for Scalability

As the demand for complex molecular building blocks grows, so does the need for more efficient, selective, and sustainable synthetic methods. Research into the synthesis of this compound and its analogs reflects these broader trends in organic chemistry.

Chemo-, Regio-, and Stereoselective Synthesis

Regioselectivity: The synthesis of this compound is inherently a regioselective process. The most common strategies rely on precursors like 5-bromoindane or 5-aminoindane, where the starting position of the functional group dictates the final position of the boronyl moiety on the aromatic ring. researchgate.netrsc.org Directed C-H activation techniques, while more advanced, could also offer a pathway to install the boron group with high regiocontrol, potentially avoiding the need for pre-functionalized starting materials. organic-chemistry.org

Chemoselectivity: The Miyaura borylation reaction is known for its excellent functional group tolerance, making it highly chemoselective. rsc.org This allows for the synthesis of more complex indanyl boronic acids bearing other sensitive functional groups without the need for extensive protecting group strategies.

Stereoselectivity: For the parent compound this compound, which is achiral, stereoselectivity is not a consideration. However, for substituted indane derivatives, where chirality may be present on the five-membered ring, the development of stereoselective synthetic methods would be crucial. mdpi.comnih.gov

Exploration of Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly being applied to the synthesis of organoboron compounds to minimize environmental impact and improve safety and efficiency. researchgate.netnih.gov

Greener Solvents: Efforts are being made to replace traditional organic solvents with more environmentally benign alternatives. For instance, palladium-catalyzed borylations have been successfully performed in water using micellar conditions or in green solvents like ethanol. organic-chemistry.orgnih.gov

Catalyst Optimization: Research focuses on developing more active and robust catalysts to reduce catalyst loading and allow for reactions under milder conditions, such as at room temperature. organic-chemistry.org The use of palladium nanoparticles generated in recyclable media like polyethylene (B3416737) glycol (PEG) is one such approach. researchgate.net

One-Pot Procedures: Combining multiple synthetic steps into a single, one-pot operation reduces waste, saves time, and minimizes purification steps. organic-chemistry.org A green approach for synthesizing this compound could involve a one-pot borylation followed by in-situ hydrolysis or direct use of the pinacol ester in a subsequent coupling reaction without isolation. organic-chemistry.orgrsc.org For example, a Sandmeyer-type borylation from 5-aminoindane can be followed by a Suzuki-Miyaura coupling without purifying the intermediate boronate ester. rsc.org

Cross Coupling Reactivity of 2,3 Dihydro 1h Inden 5 Yl Boronic Acid

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds, typically between an organoboron compound and an organic halide or pseudohalide, catalyzed by a palladium(0) complex. (2,3-dihydro-1H-inden-5-yl)boronic acid serves as the organoboron partner in these transformations, providing the 2,3-dihydro-1H-inden-5-yl moiety to the final product. The reaction is valued for its mild conditions, tolerance of a wide array of functional groups, and the commercial availability of many boronic acids.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps:

Oxidative Addition : The cycle begins with the oxidative addition of an organic electrophile (e.g., an aryl halide, R-X) to a palladium(0) complex. This step involves the palladium center inserting itself into the carbon-halogen bond, leading to the formation of a square planar palladium(II) intermediate. The oxidation state of palladium changes from 0 to +2 in this process. The rate of this step is often dependent on the nature of the halide, with reactivity typically following the order I > Br > Cl.

Transmetalation : This is the crucial step where the organic group from the boronic acid is transferred to the palladium(II) complex. For this transfer to occur, the boronic acid must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R'B(OH)3]⁻). This boronate then reacts with the palladium(II) halide intermediate, displacing the halide and transferring the indanyl group to the palladium center to form a new diorganopalladium(II) complex. This step regenerates the halide anion.

Reductive Elimination : The final step of the cycle is the reductive elimination from the diorganopalladium(II) complex. The two organic groups (the indanyl moiety from the boronic acid and the group from the organic electrophile) couple to form the new carbon-carbon bond, yielding the desired product. Simultaneously, the palladium(II) center is reduced back to its palladium(0) state, thus regenerating the active catalyst which can then participate in a new catalytic cycle.

This well-established three-step mechanism provides a framework for understanding the reactivity of this compound in these transformations.

The utility of this compound in Suzuki-Miyaura coupling is demonstrated by its successful reaction with a variety of organic electrophiles. The available literature, primarily from patent filings for the synthesis of complex molecules, showcases its application with aryl halides.

This compound has been shown to couple effectively with aryl halides. For instance, in the synthesis of azaspirocycles as potential monoacylglycerol lipase (B570770) modulators, this boronic acid was reacted with a complex aryl bromide derivative to yield the desired biaryl structure. google.com The reaction proceeded to provide the coupled product, demonstrating the compatibility of the indanylboronic acid with functionalized and sterically significant substrates.

While specific examples coupling this compound with vinyl halides are not prominently featured in the reviewed literature, the general scope of the Suzuki-Miyaura reaction supports the feasibility of such transformations.

Pseudohalides, such as triflates (OTf), are also common electrophilic partners in Suzuki-Miyaura couplings, often used when the corresponding halides are less reactive or accessible. Although specific examples detailing the reaction of this compound with triflates were not found in the surveyed patent literature, the general effectiveness of triflates in this type of cross-coupling suggests they are likely viable partners for this boronic acid as well, pending empirical validation.

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of the palladium catalyst and associated ligands. Ligands stabilize the palladium center and modulate its reactivity and selectivity. For the coupling of this compound, various palladium sources and ligands have been employed.

In one documented synthesis, a catalyst system comprising Palladium(II) acetate (B1210297) and the S-Phos ligand was used. google.com Another example utilized a pre-catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), for the coupling. googleapis.com The choice of catalyst and ligand is critical for achieving high yields, especially when dealing with challenging or sterically hindered substrates.

The following table summarizes catalyst systems and conditions used in Suzuki-Miyaura couplings involving indane-based boronic acids and their derivatives with various aryl halides.

Boronic Acid/EsterElectrophileCatalyst/Pre-catalystLigandBaseSolventReference
This compoundAryl Bromide DerivativeNot specifiedNot specifiedNot specifiedNot specified google.com
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indene-2-carboxylateAryl HalidePd(dppf)Cl₂·CH₂Cl₂dppf (part of pre-catalyst)K₃PO₄1,4-Dioxane (B91453) / H₂O googleapis.com
1,1,3,3-tetramethyl-indan-5-boronic acid pinacol (B44631) ester2-BromopyridinePalladium(II) acetateS-PhosK₃PO₄·H₂ODioxane / H₂O google.com

The choice of solvent can significantly influence the efficiency of the Suzuki-Miyaura reaction by affecting the solubility of reactants and the stability of intermediates. A variety of solvents have been successfully used for couplings involving indane-based boronic acids.

Often, solvent systems consist of an organic solvent mixed with water. For example, a mixture of 1,4-dioxane and water was used in the coupling of an indane boronic acid pinacol ester with an aryl halide. google.comgoogleapis.com The presence of water is often beneficial, as it can aid in the dissolution of the base (like K₃PO₄) and facilitate the formation of the active boronate species. The use of aqueous media also aligns with the principles of green chemistry, reducing reliance on purely organic, often volatile, solvents. The specific ratio of the organic solvent to water can be a critical parameter to optimize for achieving maximum yield.

Scope and Limitations with Diverse Organic Electrophiles

Nickel-Catalyzed Cross-Coupling Reactions

The use of nickel as a catalyst in cross-coupling reactions has gained significant traction as a more earth-abundant and cost-effective alternative to palladium. Nickel catalysts often exhibit unique reactivity profiles and can be particularly effective in coupling reactions involving less reactive electrophiles.

Reactivity Profiles with this compound

While extensive, detailed reactivity profiles for this compound in nickel-catalyzed reactions are not widely available in the public literature, its application in synthetic procedures has been documented. For instance, in the synthesis of certain therapeutic agents, this compound has been successfully coupled with aryl halides. One notable example involves the use of a nickel(II) chloride ethylene (B1197577) glycol dimethyl ether complex (NiCl₂(DME)) as the catalyst. This suggests that the boronic acid is a viable substrate for nickel-catalyzed Suzuki-Miyaura type couplings.

The reactivity of arylboronic acids in nickel-catalyzed reactions is influenced by both electronic and steric factors. The indane moiety of this compound is an electron-donating group, which can impact the transmetalation step in the catalytic cycle. Generally, electron-rich boronic acids can exhibit different reactivity compared to their electron-poor counterparts.

Ligand and Precatalyst Systems in Nickel Catalysis

The choice of ligand and precatalyst is crucial for a successful nickel-catalyzed cross-coupling reaction. Ligands stabilize the nickel center, modulate its reactivity, and facilitate the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

Commonly used ligands in nickel catalysis include phosphines (e.g., triphenylphosphine, tricyclohexylphosphine) and N-heterocyclic carbenes (NHCs). For the coupling of arylboronic acids, a variety of nickel precatalysts can be employed. These are often stable Ni(II) complexes that are reduced in situ to the active Ni(0) species.

While specific systems optimized for this compound are not extensively reported, general findings for nickel-catalyzed Suzuki-Miyaura reactions provide a framework for understanding potential catalytic systems. The aforementioned use of NiCl₂(DME) represents a simple, ligandless or solvent-ligated system, which can be effective in certain applications. More sophisticated precatalysts, often incorporating specific phosphine (B1218219) or NHC ligands, are typically required for more challenging couplings or to achieve higher efficiency and selectivity.

Table 1: Common Ligand and Precatalyst Systems in Nickel-Catalyzed Suzuki-Miyaura Reactions

PrecatalystLigand TypeTypical Reaction Conditions
NiCl₂(DME)None/SolventElevated temperatures
Ni(cod)₂Phosphines, NHCsVaries with ligand
NiCl₂(PPh₃)₂Phosphine (in-built)Often requires a reductant
[Ni(NHC)(allyl)Cl]NHCMild to moderate temperatures

Other Relevant Transition Metal-Catalyzed Cross-Coupling Protocols

To provide a broader context for the reactivity of this compound, it is useful to compare its potential behavior in other significant cross-coupling reactions.

Negishi Coupling (as a comparative study)

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. A hypothetical comparative study would involve converting this compound to its corresponding organozinc derivative.

Comparative Aspects:

Functional Group Tolerance: Organozinc reagents are generally more reactive than boronic acids, which can lead to lower functional group tolerance. However, modern methods have improved this aspect.

Reaction Conditions: Negishi couplings often proceed under milder conditions than some Suzuki-Miyaura reactions.

Transmetalation: The transmetalation step with organozinc reagents is typically faster than with organoboron compounds.

A direct comparison would likely show the Negishi coupling to be a viable, and potentially faster, alternative for certain substrates, though the preparation of the organozinc reagent from the corresponding halide would be an additional synthetic step.

Murahashi Coupling (as a comparative study)

The Murahashi coupling utilizes organolithium or Grignard reagents as the nucleophilic partner. This reaction is less common for aryl-aryl bond formation compared to Suzuki and Negishi couplings due to the high reactivity and basicity of the organometallic reagents.

Comparative Aspects:

Reactivity: Organolithium and Grignard reagents are highly reactive, which can lead to side reactions and limited functional group compatibility.

Substrate Scope: The scope of the Murahashi coupling is often limited to substrates that can tolerate strongly basic and nucleophilic conditions.

Preparation: The corresponding indanyllithium or indanyl Grignard reagent would be required, which might be challenging to prepare and handle.

In a comparative context, the Murahashi coupling would likely be less practical for complex syntheses involving this compound due to the harsh reaction conditions and lower functional group tolerance compared to the Suzuki-Miyaura reaction.

Chan-Lam Coupling and Related Heteroatom Linkage Reactions

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N, C-O, and C-S bonds, using boronic acids as the aryl source. This reaction represents a significant departure from the carbon-carbon bond-forming reactions discussed above.

This compound would be expected to be a competent partner in Chan-Lam couplings. It could react with a variety of nitrogen nucleophiles (amines, amides, azoles), oxygen nucleophiles (alcohols, phenols), and sulfur nucleophiles (thiols) to form the corresponding indane-substituted heteroatomic compounds.

Table 2: Potential Chan-Lam Coupling Products with this compound

NucleophileResulting BondProduct Class
R-NH₂ (Amine)C-NN-Aryl Amine
R-OH (Alcohol)C-OAryl Ether
R-SH (Thiol)C-SAryl Thioether
ImidazoleC-NN-Aryl Imidazole

These reactions are typically carried out in the presence of a copper catalyst (e.g., Cu(OAc)₂) and an oxidant, often air. The Chan-Lam coupling provides a powerful and complementary method to access a different class of molecules starting from this compound, highlighting the versatility of boronic acids in modern organic synthesis.

Stille Coupling (as a comparative study)

The Stille coupling is a powerful and versatile carbon-carbon bond-forming reaction that couples an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org Its broad substrate scope and high functional group tolerance have made it a widely used method in the synthesis of complex organic molecules, including natural products and pharmaceuticals. nih.govresearchgate.netlibretexts.org The reaction proceeds through a catalytic cycle involving the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. orgsyn.org

While direct studies on the Stille coupling of this compound are not extensively documented, its reactivity can be inferred from studies on structurally similar arylboronic acids and related aryl electrophiles. For instance, the Stille reaction has been successfully employed for the cross-coupling of various aryl sulfonates with organostannanes. Aryl sulfonates, like arylboronic acids, are common coupling partners in palladium-catalyzed reactions. nih.gov

A study on the Stille cross-coupling of aryl mesylates and tosylates with aryl- and heteroarylstannanes demonstrated the viability of this transformation with a range of substrates. nih.gov The reaction of 4-methylphenyl methanesulfonate (B1217627) with tributyl(phenyl)stannane, for example, provides a good model for the expected reactivity of an indane-derived substrate. The electron-donating nature of the methyl group in 4-methylphenyl methanesulfonate is comparable to the alkyl substitution on the indane ring system, suggesting that this compound would be a suitable coupling partner in a Stille-type reaction.

Aryl SulfonateOrganostannaneCatalyst SystemSolventBaseYield (%)Reference
4-Methylphenyl methanesulfonateTributyl(phenyl)stannanePd(OAc)2 / XPhost-BuOHCsF82 nih.gov
Phenyl methanesulfonateTributyl(phenyl)stannanePd(OAc)2 / XPhost-BuOHCsF75 nih.gov
4-Methoxyphenyl methanesulfonateTributyl(phenyl)stannanePd(OAc)2 / XPhost-BuOHCsF86 nih.gov
2-Naphthyl methanesulfonateTributyl(phenyl)stannanePd(OAc)2 / XPhost-BuOHCsF80 nih.gov

The data indicates that the Stille coupling of aryl sulfonates with organostannanes proceeds in good to excellent yields under relatively mild conditions. nih.gov The use of a bulky, electron-rich phosphine ligand such as XPhos is crucial for achieving high catalytic activity. nih.gov Given these findings, it is reasonable to predict that this compound would undergo Stille coupling with various organostannanes in the presence of a suitable palladium catalyst system, providing access to a diverse range of indane-substituted biaryls.

Sonogashira Coupling (as a comparative study)

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org This reaction has found widespread application in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.orgrsc.org More recent developments have explored the use of other metals, such as gold, to catalyze Sonogashira-type reactions. beilstein-journals.orgd-nb.info

The reactivity of phenylboronic acid and 4-methylphenylboronic acid in this gold-catalyzed Sonogashira-type coupling can serve as a useful comparison for predicting the behavior of this compound. The electronic properties of the 2,3-dihydro-1H-inden-5-yl group are similar to those of a 4-alkylphenyl group, suggesting that it would exhibit comparable reactivity.

Arylboronic AcidTerminal AlkyneCatalyst SystemSolventBaseYield (%)Reference
Phenylboronic acidPhenylacetylenePh3PAuCl / AgBF4CH3CNEt3N75 beilstein-journals.org
4-Methylphenylboronic acidPhenylacetylenePh3PAuCl / AgBF4CH3CNEt3N68 beilstein-journals.org
4-Fluorophenylboronic acidPhenylacetylenePh3PAuCl / AgBF4CH3CNEt3N78 beilstein-journals.org
4-Chlorophenylboronic acidPhenylacetylenePh3PAuCl / AgBF4CH3CNEt3N82 beilstein-journals.org

The results show that the gold-catalyzed Sonogashira-type coupling of arylboronic acids with terminal alkynes proceeds effectively, affording the desired arylated alkynes in good yields. beilstein-journals.org The reaction tolerates both electron-donating and electron-withdrawing substituents on the arylboronic acid, although yields can be influenced by these electronic effects. beilstein-journals.org Based on this comparative data, it is anticipated that this compound would be a competent substrate in Sonogashira coupling reactions, enabling the synthesis of various 5-alkynyl-2,3-dihydro-1H-indene derivatives.

Applications in Advanced Organic Synthesis

Construction of Complex Polycyclic Aromatic and Heteroaromatic Systems

The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and their heteroaromatic analogues is a significant area of research due to their applications in materials science and electronics. (2,3-dihydro-1H-inden-5-yl)boronic acid serves as a key precursor in synthetic strategies aimed at these targets. Its primary role is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to assemble complex biaryl or aryl-heteroaryl backbones. nih.govnih.gov

These backbone structures can then undergo subsequent intramolecular cyclization reactions to form the final fused polycyclic system. For instance, the boronic acid can be coupled with a suitably functionalized aryl halide, such as a 2-alkynyl-substituted bromobenzene. The resulting 2-(1-alkynyl)biphenyl derivative, containing the indane moiety, can then be subjected to electrophilic cyclization conditions to yield a phenanthrene (B1679779) derivative fused with the indane ring. nih.gov This approach allows for the regioselective construction of intricate aromatic systems under relatively mild conditions. nih.govrsc.org The stability and reactivity of the boronic acid make it compatible with a wide range of functional groups, enabling the synthesis of highly decorated polycyclic compounds. rsc.orged.ac.uk

A general scheme for this process is outlined below:

Reactant 1Reactant 2Catalyst/ConditionsIntermediateFinal Product Type
This compound2-Alkynyl Aryl HalidePd Catalyst, BaseIndane-substituted 2-(1-alkynyl)biarylIndane-fused Polycyclic Aromatic Hydrocarbon
This compoundHalogenated HeteroaromaticPd Catalyst, BaseIndane-substituted Aryl-heteroaromaticIndane-fused Polycyclic Heteroaromatic System

Synthesis of Substituted Indene (B144670) and Indanone Derivatives

The indane and indanone cores are prevalent motifs in numerous biologically active molecules and functional materials. This compound provides a direct and efficient route for introducing aryl substituents at the 5-position of these scaffolds.

Aryl-substituted indenes are important ligands for the synthesis of ansa-metallocenes, which are used as catalysts in olefin polymerization. acs.org The Suzuki-Miyaura coupling protocol is a powerful method for creating these structures. acs.org In this context, this compound can be coupled with various haloarenes to produce 5-aryl-2,3-dihydro-1H-indenes. These can then be further functionalized, for example, by dehydrogenation to the corresponding indene.

Alternatively, the boronic acid can be coupled with a halogenated indene derivative. This flexibility allows for the synthesis of a broad library of aryl-substituted indenes by varying the coupling partners. acs.org The reaction is generally high-yielding and tolerant of diverse functional groups on the aryl halide partner. organic-chemistry.org

5-Aryl-2,3-dihydro-1H-inden-1-one derivatives are valuable intermediates in medicinal chemistry. researchgate.net The synthesis of these compounds can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and various aryl halides. More commonly, the reaction involves coupling 5-bromo-2,3-dihydro-1H-inden-1-one with an appropriate arylboronic acid. The reverse strategy, coupling this compound with a halo-ketone, is also a viable pathway.

The reaction typically proceeds under standard Suzuki-Miyaura conditions, employing a palladium catalyst, a suitable ligand, and a base. This method provides access to a wide array of 5-aryl indanone derivatives with good to excellent yields.

Table 1: Synthesis of 5-Aryl-2,3-dihydro-1H-inden-1-one Derivatives via Suzuki-Miyaura Coupling

Aryl Halide (Ar-X)CatalystBaseSolventYield (%)
4-BromotoluenePd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O>90
1-Bromo-4-methoxybenzenePd(dppf)Cl₂K₂CO₃Dioxane/H₂O>85
3-BromopyridinePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O>80

Note: Data presented are representative examples based on typical Suzuki-Miyaura reactions for the synthesis of similar biaryl ketones.

Development of Novel Synthetic Pathways for Pharmaceutical Intermediates

Boronic acids and their derivatives are crucial building blocks in medicinal chemistry, primarily due to their utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction. nih.gov this compound is particularly valuable as it allows for the incorporation of the 2,3-dihydro-1H-indene (indane) moiety into potential drug candidates. The indane scaffold is a privileged structure found in a variety of pharmaceutically active compounds.

The boronic acid functional group acts as a synthetic handle, enabling the efficient connection of the indane core to other complex fragments of a target molecule. This strategy has been employed in the synthesis of intermediates for compounds targeting a range of biological pathways. The stability, generally low toxicity, and predictable reactivity of boronic acids make them ideal for use in multi-step syntheses common in pharmaceutical development. nih.gov

Exploration of Stereoselective and Asymmetric Transformations

The field of asymmetric synthesis seeks to control the stereochemical outcome of chemical reactions, which is critical in the development of chiral drugs. While this compound is itself achiral, it can be a key participant in stereoselective and asymmetric transformations to generate chiral molecules. nih.govresearchgate.net

One major area of exploration is the asymmetric Suzuki-Miyaura cross-coupling reaction. By employing a palladium catalyst coordinated to a chiral ligand, the coupling of this compound with a prochiral aryl halide can, in principle, generate products with axial chirality (atropisomers) in high enantiomeric excess.

Furthermore, the indane nucleus can be a platform for subsequent stereoselective modifications. Once coupled to a larger molecular framework, functional groups on the five-membered ring of the indane moiety can be transformed using asymmetric catalysis. For example, the reduction of an indanone derivative, synthesized using the boronic acid, can be performed with chiral reducing agents to produce chiral indanols. The development of methods for the asymmetric synthesis of chiral boronic esters has also opened new avenues for creating stereochemically complex molecules. researchgate.netnih.gov These approaches are at the forefront of modern organic synthesis, aiming to produce enantiomerically pure compounds efficiently. mdpi.comrsc.org

Medicinal Chemistry Applications of 2,3 Dihydro 1h Inden 5 Yl Boronic Acid Derivatives

Design and Synthesis of Bioactive Indane-Boronic Acid Scaffolds

The design of bioactive molecules based on the indane-boronic acid scaffold leverages the principle of privileged structures—a concept where certain molecular frameworks are found to be versatile binders for multiple biological targets. The indane ring system is present in a variety of biologically active compounds and provides a structurally rigid core that can be readily functionalized. tudublin.ieresearchgate.net The synthesis of these scaffolds involves established organic chemistry methodologies. Generally, the indane core is constructed first, followed by the introduction of the boronic acid group.

The synthesis of arylboronic acids is a well-understood process, often achieved through the electrophilic trapping of arylmetal intermediates (like those formed from Grignard or organolithium reagents) with borate (B1201080) esters, followed by hydrolysis. nih.gov Metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, also heavily rely on organoboron compounds as key building blocks, highlighting their synthetic accessibility. nih.govresearchgate.net The development of hybrid molecules is a key strategy; for instance, combining the indanone ring system with other pharmacophores, like benzophenone, has been explored to create novel scaffolds with potential anticancer activity. tudublin.ieresearchgate.net The introduction of a boronic acid group to such bioactive indane cores is a rational design strategy aimed at enhancing potency, modifying physicochemical properties, or introducing novel mechanisms of interaction with biological targets. nih.gov

Molecular Mechanisms of Action for Boronic Acid-Containing Therapeutics

The therapeutic effects of boronic acid-containing drugs are often rooted in their unique ability to interact with biological targets through reversible covalent bonds. This mechanism provides a balance between the high potency and prolonged duration of action seen with irreversible covalent inhibitors and the improved safety profile of non-covalent drugs. tandfonline.comtandfonline.com

A primary mechanism of action for boronic acid derivatives is their ability to form reversible covalent adducts with nucleophilic residues in enzyme active sites. researchgate.net Boronic acids possess a vacant p-orbital on the boron atom, making them Lewis acids that readily interact with nucleophiles like the hydroxyl group of serine or threonine residues. tandfonline.comrsc.org This interaction is particularly prominent with serine proteases, a large family of enzymes involved in numerous physiological and pathological processes. rsc.orgmdpi.com

Upon entering the active site of a serine protease, the boronic acid moiety reacts with the catalytic serine's hydroxyl group to form a stable, tetrahedral boronate complex. rsc.orgnih.gov This complex mimics the transition state of the natural peptide substrate hydrolysis, effectively blocking the enzyme's catalytic activity. nih.gov The covalent bond is reversible, meaning the inhibitor can dissociate, allowing for a dynamic interaction that can reduce the risk of permanent, off-target effects. tandfonline.com This mechanism is the basis for the activity of several approved drugs and numerous investigational agents targeting enzymes like β-lactamases and the proteasome. tandfonline.comtandfonline.comnih.gov Analysis of protein-inhibitor crystal structures reveals that this interaction with active site serine residues is the most common inhibition mechanism for boronic acid-based drugs. rsc.org

The versatility of the boronic acid warhead has been applied to a wide range of enzyme targets. nih.gov While specific inhibitory data for (2,3-dihydro-1H-inden-5-yl)boronic acid derivatives against BRAF is not prominently documented in the literature, the strategy has been successfully applied to other critical enzymes, notably in antiviral therapy.

Research into novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 has demonstrated the utility of incorporating a boronic acid functional group. nih.gov HIV reverse transcriptase (RT) is a crucial enzyme for viral replication. mdpi.comwikipedia.org In one study, the phenylboronic acid pinacol (B44631) ester group was introduced into the structure of etravirine, a known diarylpyrimidine (DAPY) NNRTI. nih.gov The resulting boronate-containing derivatives showed potent inhibitory activity against wild-type HIV-1 RT and, importantly, against several drug-resistant mutant strains. nih.gov This suggests that the boronic acid moiety can form beneficial interactions within the non-nucleoside inhibitor binding pocket (NNIBP) of the enzyme, enhancing binding affinity and overcoming resistance mutations. nih.gov

Development of Therapeutic Agents Based on the Indane-Boronic Acid Core

The rational combination of the indane scaffold and the boronic acid warhead provides a clear path for the development of novel therapeutic agents targeting diseases like cancer and viral infections.

Boronic acids are established components in oncology, with bortezomib (B1684674) being a landmark example of a proteasome inhibitor used to treat multiple myeloma. researchgate.netnih.gov The indane scaffold has also been investigated for its anticancer properties. tudublin.ieresearchgate.net The development of hybrid molecules incorporating an indane ring has yielded compounds with significant cytotoxicity against various cancer cell lines, including breast, prostate, and lung cancer. tudublin.ie

The design of this compound derivatives as anticancer agents is a promising strategy. These agents could function as proteasome inhibitors or target other enzymes critical to cancer cell survival. nih.gov While specific research focusing on this scaffold for melanoma is emerging, the general anticancer activity of thiosemicarbazide (B42300) derivatives has been tested against melanoma cell lines, demonstrating the ongoing search for new chemical entities in this area. nih.gov The fusion of the indane core with a boronic acid group represents a logical next step in designing targeted therapies, potentially for malignancies like melanoma.

The development of boronate-containing NNRTIs provides a strong proof-of-concept for the use of arylboronic acids in antiviral drug discovery. nih.gov As HIV continues to develop resistance to existing therapies, new agents that can inhibit resistant forms of the reverse transcriptase enzyme are urgently needed. mdpi.comresearchgate.net

A study focused on creating novel NNRTIs introduced a phenylboronic acid pinacol ester into a diarylpyrimidine (DAPY) scaffold. The resulting compounds were evaluated for their ability to inhibit HIV-1 replication. nih.gov Several of these boronate derivatives displayed highly potent activity against wild-type HIV-1 and a panel of common NNRTI-resistant mutants. nih.gov For example, compound 4a from this series was particularly effective, with an EC₅₀ value of 0.009 µM against wild-type HIV-1 and strong activity against key mutant strains. nih.gov These findings demonstrate that incorporating a boronic acid derivative into an established NNRTI framework can significantly improve its antiviral profile and effectiveness against drug-resistant HIV. nih.gov The rigid structure of the (2,3-dihydro-1H-inden-5-yl) moiety makes it an attractive alternative to the phenyl group in this context for future drug design efforts.

Data Tables

Table 1: Anti-HIV-1 Activity of Selected Boronate-Containing Diarylpyrimidine Derivatives Data sourced from a study on novel boronate-containing NNRTIs. nih.gov

CompoundWild-Type HIV-1 IIIB (EC50, µM)K103N Mutant (EC50, µM)Y181C Mutant (EC50, µM)HIV-1 RT Inhibition (IC50, µM)
4a 0.0090.0100.0050.047
4b 0.0140.0210.0090.076
4c 0.0120.0150.0070.053
Nevirapine 0.15110.30.0540.638
Etravirine 0.0040.0060.0030.011

EC₅₀: 50% effective concentration. IC₅₀: 50% inhibitory concentration.

Antibacterial and Antifungal Compounds

The increasing prevalence of drug-resistant microbial infections necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Boronic acid derivatives have emerged as a promising class of compounds, capable of forming reversible covalent bonds with key bacterial enzymes. researchgate.net The indane nucleus itself is a feature of various natural products and synthetic compounds that exhibit a wide range of biological activities, including antimicrobial and antifungal properties. researchgate.netresearchgate.netresearchgate.net

While direct studies on the antimicrobial properties of this compound itself are not extensively documented in the reviewed literature, the activities of related indane and boronic acid-containing molecules suggest its potential as a scaffold for novel antimicrobial agents. For instance, various hydrazone derivatives of indane-1,3-dione have demonstrated mild to moderate antimicrobial activities. researchgate.net Specifically, compounds where the indane dione (B5365651) is condensed with different hydrazines have shown activity against various bacterial and fungal strains. researchgate.net

Boronic acids, in general, have been investigated for their antibacterial and antifungal effects. researchgate.netnih.govrsc.org Phenylboronic acid, for example, has been shown to possess antibacterial activity and can reduce the symptoms of plant infections caused by bacteria. nih.gov Furthermore, benzoxaboroles, a class of cyclic boronic acid derivatives, are recognized as a new category of fungicides. nih.gov The unique ability of the boronic acid moiety to interact with serine proteases and other enzymes essential for microbial survival makes it a valuable functional group in the design of anti-infective drugs. researchgate.net

The combination of the indane scaffold, known for its presence in bioactive molecules, with the enzyme-inhibiting boronic acid group could lead to the development of potent antimicrobial agents. The lipophilic nature of the indane core may facilitate cell membrane penetration, allowing the boronic acid "warhead" to reach its intracellular targets.

Table 1: Examples of Indane Derivatives with Antimicrobial Activity

Compound ClassSpecific ExamplesObserved Activity
Indane-1,3-dione Hydrazones2a and 2g (from condensation with hydrazines)Antimicrobial activities comparable to standard drugs. researchgate.net
IndanonethiosemicarbazonesDerivative IIAntiviral activity. researchgate.net
Indanonaftol BNatural ProductAntibacterial polycondensed aromatic compound. researchgate.net

Modulators of Nuclear Receptors (e.g., Retinoic Acid-Related Orphan Nuclear Receptors)

Nuclear receptors are a class of ligand-activated transcription factors that play crucial roles in a multitude of physiological processes, including metabolism, inflammation, and development. rsc.orgnih.gov The Retinoic Acid-Related Orphan Receptors (RORs), specifically RORα, RORβ, and RORγ, have emerged as attractive therapeutic targets for a variety of diseases, including autoimmune disorders, cancer, and metabolic syndromes. nih.govresearchgate.netrsc.org RORγt, an isoform of RORγ, is particularly critical for the differentiation of Th17 cells, which are key mediators of inflammatory responses. nih.gov

The development of synthetic ligands that can modulate the activity of RORs is an active area of research. rsc.org Various chemical scaffolds have been explored to create both agonists (activators) and inverse agonists (repressors) of ROR activity. Among these, derivatives containing an indane moiety have been identified as modulators of RORs. For example, N-indanyl benzamides are a known class of RORγt modulators. nih.gov

The rigid structure of the 2,3-dihydro-1H-inden-5-yl group can serve as a valuable anchor to position other functional groups within the ligand-binding domain of RORs. The boronic acid function, in this context, could be engineered to form specific interactions, such as hydrogen bonds, with key amino acid residues in the receptor's binding pocket. This could potentially enhance binding affinity and selectivity for a particular ROR subtype.

The modulation of RORs by small molecules can lead to significant therapeutic effects. For instance, inverse agonists of RORγt can inhibit the production of pro-inflammatory cytokines like IL-17, making them promising candidates for the treatment of diseases such as rheumatoid arthritis and multiple sclerosis. nih.gov Conversely, ROR agonists have shown potential in cancer therapy. researchgate.net The design of derivatives of this compound could therefore provide a novel avenue for creating selective and potent ROR modulators.

Computational Chemistry and Molecular Modeling in Rational Drug Design

Computational methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. nih.govmdpi.com For derivatives of this compound, these techniques can provide deep insights into their interactions with biological targets, guiding the synthesis of more potent and selective molecules. biorxiv.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, systematically exploring how chemical structure modifications affect a compound's biological activity. oncodesign-services.com The goal is to identify the key chemical features responsible for a molecule's therapeutic effects and to optimize them. oncodesign-services.com

For derivatives of this compound, SAR studies would involve the systematic modification of different parts of the molecule:

The Indane Core: Substituents could be introduced at various positions on both the aromatic and aliphatic rings of the indane scaffold. This would probe the importance of steric bulk, electronics, and hydrophobicity in target binding.

The Boronic Acid Group: The boronic acid could be converted to its corresponding boronate esters to improve cell permeability and pharmacokinetic properties.

Linker Modifications: If the indane and boronic acid moieties are part of a larger molecule, the linker connecting them could be altered in length and flexibility.

For example, in the development of dihydro-1H-indene derivatives as tubulin polymerization inhibitors, SAR studies revealed that specific substitutions on the phenyl ring attached to the indene (B144670) core were crucial for potent anticancer activity. nih.gov Similarly, for isoindolin-1-one (B1195906) derivatives, which share a structural resemblance to the indane scaffold, SAR studies demonstrated that the position of substituents on the bicyclic ring system was critical for their activity as GABAA receptor modulators. acs.org These examples highlight how systematic structural modifications, guided by SAR principles, can lead to the optimization of lead compounds.

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. grafiati.com It is widely used to screen virtual libraries of compounds and to understand the binding mode of a potential drug molecule. frontiersin.org For a derivative of this compound, docking studies could be used to place it into the active site of a target enzyme (e.g., a bacterial serine protease) or the ligand-binding domain of a nuclear receptor (e.g., RORγ). These simulations would reveal potential key interactions, such as hydrogen bonds between the boronic acid's hydroxyl groups and polar amino acid residues, or hydrophobic interactions involving the indane ring. biorxiv.org

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, simulating the movements of atoms over time. grafiati.comfrontiersin.org An MD simulation of a this compound derivative bound to its target would assess the stability of the binding pose predicted by docking. scielo.br It can reveal how the ligand and protein adapt to each other and the role of water molecules in mediating their interaction. This information is crucial for understanding the energetic basis of binding and for designing modifications that can enhance binding affinity and residence time.

For instance, molecular docking and MD simulations were used to study the binding of novel boronic acid derivatives to the urokinase-type plasminogen activator, a target in cancer therapy. biorxiv.org These studies helped identify the most promising inhibitor and characterized its binding energy within the active site. biorxiv.org In another example, docking simulations were used to understand the binding of inhibitors to the EGFR kinase domain, revealing key hydrogen bond interactions. nih.gov These computational approaches, when applied to this compound derivatives, can significantly accelerate the drug design process by prioritizing the synthesis of compounds with the highest predicted activity and best binding characteristics.

Advanced Materials Science Applications

Integration into Functional Materials and Polymer Architectures

The incorporation of the 2,3-dihydro-1H-indene moiety into a polymer backbone could influence the material's thermal stability, solubility, and morphology. The non-planar, bent structure of the indane unit might disrupt extensive π-stacking in conjugated polymers, potentially leading to materials with higher solubility and amorphous character. Research on related indenofluorene structures has shown that the core scaffold is a valuable component in organic and hybrid materials. nih.gov

Table 1: Potential Polymerization Reactions Involving (2,3-dihydro-1H-inden-5-yl)boronic acid

Reaction TypeComonomer ExamplePotential Polymer PropertyResearch Status for this compound
Suzuki-Miyaura PolycondensationDihalo-fluoreneEnhanced solubility, blue-light emissionNot reported
Suzuki-Miyaura PolycondensationDihalo-thiopheneTunable bandgap, charge transportNot reported
Esterification with DiolsAliphatic diolsBiodegradable polyestersNot reported

It is important to note that while the synthesis of polymers containing an indane core is feasible, specific studies utilizing the 5-boronic acid derivative for this purpose are not currently published.

Development of Optoelectronic and Electronic Components

The development of organic optoelectronic and electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), relies on the design of novel organic semiconductors with tailored properties. researchgate.netit.ptresearchgate.netnih.govrsc.org Indenofluorene derivatives, which share a structural similarity with the indane core of this compound, have been investigated for such applications. nih.govacs.orguoregon.eduuoregon.eduacs.org These materials often exhibit interesting photophysical and electrochemical properties.

Theoretically, polymers derived from this compound could be explored as active materials in electronic devices. The indane unit could serve to tune the HOMO/LUMO energy levels and the bandgap of the resulting polymer, which are critical parameters for device performance. However, there is no direct research available that demonstrates the use of this compound in the fabrication of optoelectronic or electronic components. The synthesis and characterization of such materials would be the first step in evaluating their potential in this field.

Table 2: Hypothetical Optoelectronic Properties of Polymers Derived from this compound

PropertyPredicted Influence of Indane UnitExperimental Data for this compound-based polymers
Emission ColorPotential for blue-shifted emission due to reduced conjugation lengthNot Available
Charge Carrier MobilityMay be lower due to non-planar structureNot Available
Device ApplicationOLEDs, OFETsNot Investigated

Fabrication of Sensing and Detection Systems

Boronic acids are widely recognized for their ability to reversibly bind with diols, such as those found in saccharides (sugars). nih.govrsc.orgbath.ac.uktechbriefs.com This interaction forms the basis for a large number of fluorescent and electrochemical sensors for glucose and other biologically important molecules. nih.govnih.govresearchgate.netdcu.ie These sensors often consist of a boronic acid recognition site coupled to a reporter molecule (e.g., a fluorophore) whose signal changes upon binding to the target analyte.

Given this well-established principle, this compound could potentially be utilized in the fabrication of sensing and detection systems. The indane scaffold could be further functionalized with a suitable signaling unit to create a chemosensor. For instance, a fluorescent group could be attached to the indane ring, and the binding of a diol to the boronic acid could modulate its fluorescence through mechanisms like photoinduced electron transfer (PET) or internal charge transfer (ICT).

Despite this clear potential, specific research on the application of this compound in sensing systems has not been reported in the reviewed literature. The design and synthesis of such sensors would be a novel area of investigation.

Table 3: Potential Sensing Applications of this compound

Target AnalyteSensing MechanismReporter Group ExampleResearch Status
GlucoseFluorescent Quenching/EnhancementAnthracene, PyreneNot Investigated
CatecholsElectrochemical DetectionFerroceneNot Investigated
GlycoproteinsSurface Plasmon ResonanceGold NanoparticlesNot Investigated

Catalytic Roles of Boronic Acid Derivatives in Organic Reactions

Applications in Lewis Acid Catalysis

Boronic acids function as effective Lewis acid catalysts in a variety of organic transformations. nih.gov Their electron-deficient boron atom can accept a pair of electrons, thereby activating substrates. libretexts.org This mode of action is particularly useful in reactions involving the activation of hydroxyl and carbonyl groups. bldpharm.com

One prominent application is in Friedel-Crafts alkylations, where boronic acid catalysts can activate alcohols to form carbocation intermediates that then react with arenes. wikipedia.orgresearchgate.net The efficiency of the catalyst can be influenced by its electronic properties; for instance, electron-withdrawing groups on the aryl ring of the boronic acid can enhance its Lewis acidity and catalytic activity. researchgate.net In the case of (2,3-dihydro-1H-inden-5-yl)boronic acid, the fused aliphatic ring system may have a modest electron-donating effect on the phenyl ring, potentially influencing its Lewis acidity compared to unsubstituted phenylboronic acid.

Boronic acid catalysis is also employed in dehydrative reactions, such as the formation of ethers and the intramolecular condensation of dicarboxylic acids to form anhydrides. researchgate.net The ability of boronic acids to form cyclic esters with diols can be exploited for regioselective reactions. wikipedia.org

Table 1: Examples of Boronic Acid-Catalyzed Lewis Acid Reactions

Reaction TypeRole of Boronic AcidPotential Substrates for this compound Catalysis
Friedel-Crafts AlkylationActivates alcohols towards nucleophilic attack by arenes. wikipedia.orgBenzylic alcohols, allylic alcohols, and electron-rich arenes.
Esterification/AmidationActivates carboxylic acids via the formation of a mixed anhydride. researchgate.netCarboxylic acids and alcohols or amines.
Diels-Alder CycloadditionLowers the LUMO of α,β-unsaturated carboxylic acids. researchgate.netDienes and dienophiles containing a carboxylic acid group.

Participation in Hydroboration Reactions

Hydroboration is a powerful reaction in organic synthesis that involves the addition of a boron-hydrogen bond across a double or triple bond. wikipedia.orgmasterorganicchemistry.com This reaction is a cornerstone for the anti-Markovnikov hydration of alkenes and alkynes. masterorganicchemistry.comambeed.com The initial product of hydroboration is an organoborane, which can be subsequently oxidized to an alcohol or aminated to form an amine. wikipedia.org

Typically, reagents like borane (B79455) (BH3) or its complexes are used for hydroboration. ambeed.com While arylboronic acids themselves are not the primary reagents for the initial hydroboration step, their derivatives, specifically boronic esters, are key intermediates in catalytic asymmetric hydroboration. In these reactions, a chiral ligand modifies a rhodium or other transition metal catalyst, which then facilitates the enantioselective addition of a borane equivalent (like pinacolborane) to a prochiral alkene.

The structure of this compound does not inherently lend itself to being a primary hydroborating agent as it lacks a B-H bond. However, it could be a precursor for preparing specific boronic esters that might be used in further transformations. The steric and electronic properties of the indane moiety could influence the reactivity and selectivity of such derived reagents.

Table 2: Key Features of Hydroboration-Oxidation

FeatureDescription
Regioselectivity Anti-Markovnikov: The hydroxyl group adds to the less substituted carbon of the double bond. masterorganicchemistry.com
Stereoselectivity Syn-addition: The hydrogen and boron (subsequently hydroxyl group) add to the same face of the double bond. masterorganicchemistry.com
Mechanism Concerted addition of the B-H bond across the alkene, avoiding a carbocation intermediate. libretexts.org
Reagents Typically borane (BH3), diborane (B8814927) (B2H6), or borane complexes (e.g., BH3-THF). ambeed.com

Utility in Asymmetric Synthesis (e.g., Amino Acid Synthesis)

Boronic acids and their derivatives are valuable tools in asymmetric synthesis, enabling the creation of chiral molecules with high enantiomeric excess. Chiral boronic esters, in particular, are recognized as important building blocks that can be stereospecifically converted into a variety of functional groups. libretexts.org

One area of application is the synthesis of α-amino acids. rsc.org For example, the asymmetric borylation of N-tert-butanesulfinyl imines using bis(pinacolato)diboron (B136004) can be catalyzed by a copper(II) complex to produce α-amino boronate esters with high stereoselectivity. These intermediates are versatile precursors for α-amino acids.

While this compound itself is achiral, it could be used as a precursor to synthesize chiral boronic esters or be incorporated into chiral catalyst scaffolds. For instance, functionalization of the indane ring could introduce chirality, or the boronic acid moiety could be part of a larger chiral ligand complex. The development of bifunctional catalysts, where an aminoboronic acid contains both a Lewis acidic boron center and a basic amino group, has shown promise in promoting reactions like direct amide formation and aldol (B89426) reactions. rsc.org A derivative of this compound, such as an amino-substituted version like (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol, could potentially be explored for such bifunctional catalysis. bldpharm.com

Q & A

Q. Basic

  • Storage : Anhydrous conditions (desiccants) and low temperatures (-20°C) prevent hydrolysis/oxidation .
  • In solution : Use antioxidants (e.g., BHT) and avoid prolonged exposure to light or ROS-generating conditions . Thermal stability assessments via TGA reveal decomposition thresholds (e.g., >200°C for aryl boronic acids) .

How do secondary interactions affect boronic acid-based sensors, and how can selectivity be improved?

Advanced
Non-specific binding (e.g., with avidin) reduces sensor accuracy. Mitigation strategies:

  • Dual recognition systems : Integrate boronic acid with complementary receptors (e.g., cyclodextrins) for cooperative binding .
  • Polymer matrices : Hydrophilic copolymers (e.g., PAA-ran-PAAPBA) enhance diol selectivity via microenvironment control .

How should researchers reconcile contradictions between thermodynamic and kinetic binding data?

Advanced
Discrepancies arise when high-affinity (thermodynamic) binders exhibit slow kon (kinetic). Solutions:

  • Multi-parameter analysis : Use surface plasmon resonance (SPR) to simultaneously measure KD, kon, and koff .
  • Computational modeling : MD simulations predict binding pathways to optimize sensor response times .

Which structural characterization methods are most effective for this compound?

Q. Basic

  • X-ray crystallography : SHELX software refines crystal structures, critical for confirming stereochemistry .
  • FT-IR spectroscopy : Identifies B-O stretching (1340–1310 cm⁻¹) and B-OH vibrations .
  • Mass spectrometry : High-resolution ESI-MS with derivatization confirms molecular weight .

How can oxidation susceptibility of boronic acid derivatives be modulated for in vivo use?

Q. Advanced

  • Esterification : Pinacol esters slow oxidation vs. free acids (e.g., 50% oxidation in 5 vs. 22 minutes) .
  • Steric shielding : Ortho-substituents (e.g., methyl groups) protect the boron center from ROS .

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